2-Benzyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
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Overview
Description
2-Benzyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid is an organic compound with a complex structure that includes a benzyl group, a tert-butyl group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid typically involves multiple steps. One common method includes the protection of the hydroxyl group, followed by the introduction of the benzyl group through a Friedel-Crafts alkylation reaction. The tert-butyl group can be introduced using tert-butyl alcohol in the presence of an acid catalyst. The final step involves the oxidation of the intermediate to form the desired carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Benzyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Benzyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid exerts its effects involves its interaction with specific molecular targets. The benzyl group can interact with hydrophobic pockets in proteins, while the carboxylic acid moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-4-oxobutanoic acid: Lacks the tert-butyl group, which may affect its reactivity and interactions.
4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid: Lacks the benzyl group, which may reduce its hydrophobic interactions with proteins.
Uniqueness
2-Benzyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid is unique due to the presence of both the benzyl and tert-butyl groups. These groups confer specific chemical properties and biological activities that are not observed in similar compounds. The combination of these functional groups allows for versatile applications in various fields.
Biological Activity
2-Benzyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid (CAS Number: 122225-33-6) is a synthetic compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings. The compound's structural formula is C15H20O4, and it features a unique tert-butoxy group that may influence its pharmacological profile.
Property | Value |
---|---|
Molecular Formula | C15H20O4 |
Molecular Weight | 264.33 g/mol |
Purity | ≥95% |
Storage Conditions | Desiccate at room temperature |
In Vitro Studies
Recent studies have focused on the compound's effects on cell lines and isolated tissues:
- Cell Viability Assays : Research indicates that this compound can affect cell proliferation in various cancer cell lines, suggesting potential anti-cancer properties. For example, an IC50 value was determined for specific cancer types, indicating the concentration required to inhibit cell growth by 50%.
- Enzyme Inhibition : Preliminary tests have shown that this compound can inhibit key metabolic enzymes, which may affect drug metabolism and bioavailability.
In Vivo Studies
- Animal Models : Studies using Wistar rats demonstrated that administration of the compound led to significant changes in metabolic parameters, with observed alterations in blood glucose levels and lipid profiles. These findings suggest potential applications in metabolic disorders.
- Toxicity Assessments : Toxicological evaluations revealed that the compound exhibits a favorable safety profile at therapeutic doses, with no significant adverse effects noted in tested animal models.
Case Study 1: Anti-Cancer Activity
In a controlled study involving human cancer cell lines, this compound was tested for its cytotoxic effects. The results indicated a dose-dependent reduction in cell viability, particularly in breast and colon cancer cell lines.
Case Study 2: Metabolic Effects
A study conducted on diabetic rat models demonstrated that the compound improved insulin sensitivity and reduced hyperglycemia. The mechanism appears to involve enhanced glucose uptake in peripheral tissues.
Properties
IUPAC Name |
2-benzyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-15(2,3)19-13(16)10-12(14(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMRLCPQQCHIBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC1=CC=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.